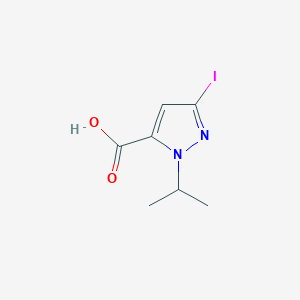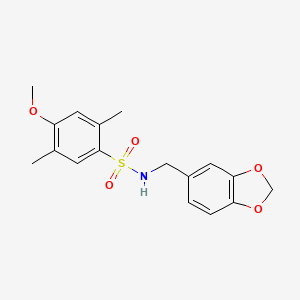![molecular formula C18H18N2O2 B2696120 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 953847-24-0](/img/structure/B2696120.png)
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a benzimidazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to bind to the active site of the bacterial enzyme MurB, which is involved in peptidoglycan biosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacterial and viral pathogens. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to introduce different functional groups. This compound is also stable and can be stored for long periods. However, this compound has some limitations as a research tool. It has low solubility in water, which can limit its use in aqueous systems. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde. One area of interest is the development of this compound-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of this compound as a potential therapeutic agent for cancer, bacterial, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cells.
Synthesemethoden
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde can be synthesized using different methods, including the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-formylbenzimidazole in the presence of a catalyst. Another method involves the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group and cyclization to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESPRGBEIHPLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)



![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)





![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)